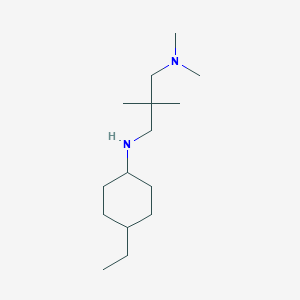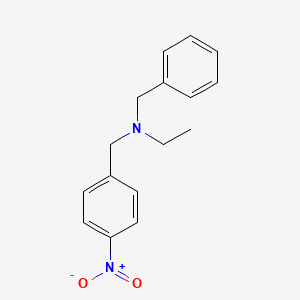![molecular formula C18H22N2OS B5869217 N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5869217.png)
N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea, also known as DMTU, is a synthetic compound that has been extensively studied for its antioxidant properties. DMTU is a thiourea derivative that has been shown to scavenge reactive oxygen species (ROS) and protect against oxidative stress.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been extensively studied for its antioxidant properties and has been shown to protect against oxidative stress in a variety of in vitro and in vivo models. N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been used in studies of ischemia-reperfusion injury, neurodegenerative diseases, and cancer. N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in inflammatory diseases.
Mecanismo De Acción
N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea acts as an antioxidant by scavenging ROS and protecting against oxidative stress. N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been shown to inhibit lipid peroxidation and protect against DNA damage. N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been shown to have a variety of biochemical and physiological effects. N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been shown to protect against oxidative stress-induced cell death and apoptosis. N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has also been shown to improve mitochondrial function and reduce inflammation. In animal models, N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been shown to protect against ischemia-reperfusion injury and reduce infarct size.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea is a relatively stable compound that can be easily synthesized and stored. N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been extensively studied for its antioxidant properties and has been shown to be effective in a variety of in vitro and in vivo models. However, N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea does have some limitations. N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has a relatively short half-life and may require multiple doses to achieve therapeutic effects. Additionally, N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea may have off-target effects that need to be carefully considered in experimental design.
Direcciones Futuras
There are several future directions for research on N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea. One area of research is the development of more potent and selective thiourea derivatives with antioxidant properties. Another area of research is the investigation of the potential therapeutic applications of N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea in neurodegenerative diseases and inflammatory diseases. Finally, the development of targeted delivery systems for N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea may improve its efficacy and reduce off-target effects.
Conclusion:
In conclusion, N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea is a synthetic compound that has been extensively studied for its antioxidant properties. N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been shown to protect against oxidative stress and has potential therapeutic applications in a variety of diseases. While N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has some limitations, it is a promising compound for future research and development.
Métodos De Síntesis
N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenyl isothiocyanate with 4-methoxyphenethylamine. The resulting product is then treated with hydrogen chloride to obtain N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea. The synthesis of N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea is a relatively straightforward process that can be carried out in a laboratory setting.
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-13-4-9-17(14(2)12-13)20-18(22)19-11-10-15-5-7-16(21-3)8-6-15/h4-9,12H,10-11H2,1-3H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLIJLLYGSMNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5869136.png)

![3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5869159.png)
![N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5869160.png)

![2-methoxy-5-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5869179.png)


![N-(2,4-difluorophenyl)-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5869213.png)
![N-[4-(acetylamino)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B5869214.png)


![N-(2,4-dimethylphenyl)-N'-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]guanidine](/img/structure/B5869231.png)
![3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5869235.png)